Boc-3-styryl-L-alanine dicyclohexylamine salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

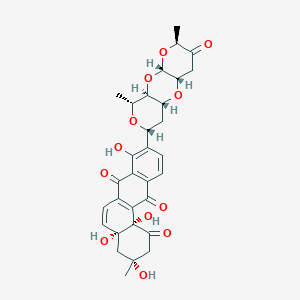

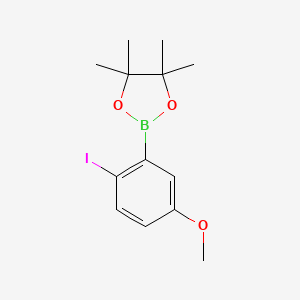

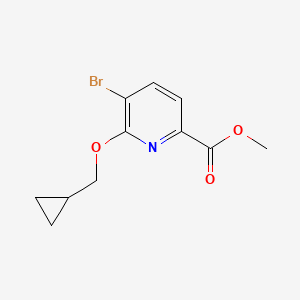

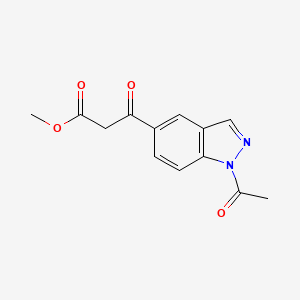

“Boc-3-styryl-L-alanine dicyclohexylamine salt” is a chemical compound with the molecular formula C16H21NO4·C12H23N . It appears as a white powder and is used for research purposes .

Molecular Structure Analysis

The InChI string for “this compound” isInChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/b10-7+;/t13-;/m0./s1 . The Canonical SMILES string is CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 . Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 472.67 . It has a melting point of 103-106 °C and a boiling point of 498.1°C at 760 mmHg . The compound is stable under normal temperatures and pressures .Scientific Research Applications

Synthesis and Chemical Properties

Optically Pure α-Alkyl-β-(sec-Amino)alanines Synthesis : A study highlighted the synthesis of N-Boc-α-alkyl-β-(sec-amino)alanines through cyclization and ring-opening reactions, emphasizing the production of non-protein amino acids after Boc group removal (Olma et al., 2011).

Supramolecular Gel Formation : Research demonstrated the creation of a supramolecular gel from simple organic salts, including a derivative from tert-butoxycarbonyl (Boc)-protected L-amino acids, showing potential for load-bearing and self-healing properties (Sahoo et al., 2012).

Methacrylate Polymers with Chiral Amino Acid Moieties : A study on the polymerization of methacrylate containing Boc-L-alanine highlighted the creation of pH-responsive, cationic polymers, suggesting applications in drug delivery systems (Kumar et al., 2012).

Material Science and Nanotechnology

Nano-Structure Formation : A unique ω-amino acid-based molecule, including a Boc-protected derivative, was found to self-assemble into various nanostructures, indicating potential for drug delivery and bio-technological applications (Kar et al., 2014).

Self-Assembled Block Copolymers : Research on amino acid-based block copolymers demonstrated their utility in drug delivery and gene transfer, showing the versatility of Boc-protected amino acid derivatives in creating pH-responsive materials (Kumar et al., 2013).

Organic Photovoltaics

- Electron-Donor Materials : A study on fluorinated BODIPY dyes with styryl groups, including structures related to the Boc-protected amino acids, showed promise as electron-donor materials in organic photovoltaic cells, highlighting their potential in renewable energy applications (Aguiar et al., 2019).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Boc-3-styryl-L-alanine dicyclohexylamine salt involves the protection of the amino group, followed by the addition of the styryl group and the deprotection of the Boc group. The final step involves the formation of the dicyclohexylamine salt.", "Starting Materials": [ "L-alanine", "Boc anhydride", "3-styrylboronic acid", "Pd(PPh3)4", "K2CO3", "dicyclohexylamine", "DMF", "DCM", "EtOAc", "NaHCO3", "NaCl", "Na2SO4", "HCl", "NaOH" ], "Reaction": [ "Step 1: Protection of the amino group", "L-alanine is dissolved in DMF and cooled to 0°C.", "Boc anhydride is added to the solution and stirred for 2 hours at room temperature.", "The reaction mixture is then poured into ice-cold water and the resulting solid is filtered and washed with water.", "The Boc-protected amino acid is obtained as a white solid.", "Step 2: Addition of the styryl group", "3-styrylboronic acid is dissolved in DCM and added to the Boc-protected amino acid.", "Pd(PPh3)4 and K2CO3 are added to the solution and the mixture is stirred at room temperature for 24 hours.", "The reaction mixture is then poured into water and extracted with EtOAc.", "The organic layer is washed with NaHCO3, NaCl, and Na2SO4, and then dried over Na2SO4.", "The solvent is removed under reduced pressure to obtain the crude product.", "Step 3: Deprotection of the Boc group", "The crude product is dissolved in a mixture of DCM and TFA.", "The solution is stirred at room temperature for 2 hours.", "The solvent is removed under reduced pressure and the resulting solid is dissolved in water.", "The solution is basified with NaOH and extracted with DCM.", "The organic layer is washed with water and dried over Na2SO4.", "The solvent is removed under reduced pressure to obtain the Boc-deprotected product.", "Step 4: Formation of the dicyclohexylamine salt", "The Boc-deprotected product is dissolved in DCM and dicyclohexylamine is added to the solution.", "The mixture is stirred at room temperature for 2 hours.", "The solvent is removed under reduced pressure and the resulting solid is washed with water and dried.", "The final product, Boc-3-styryl-L-alanine dicyclohexylamine salt, is obtained as a white solid." ] } | |

CAS No. |

261165-04-2 |

Molecular Formula |

C16H21NO4 |

Molecular Weight |

291.34 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 |

InChI Key |

OIMOFNCGPRURIA-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=CC1=CC=CC=C1)C(=O)O |

SMILES |

CC(C(=O)O)NC(=CC1=CC=CC=C1)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

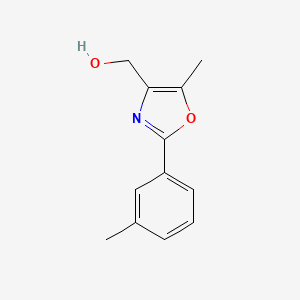

![[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1473749.png)